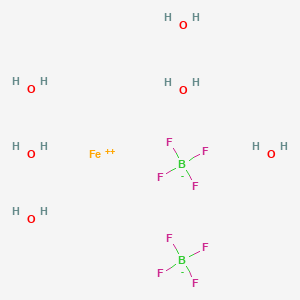

Iron(II) tetrafluoroborate hexahydrate

Description

Properties

IUPAC Name |

iron(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Fe.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQGOEGCKHXNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8FeH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578075 | |

| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13877-16-2 | |

| Record name | Iron(2+) tetrafluoroborate--water (1/2/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(II) tetrafluoroborate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Iron(II) Tetrafluoroborate Hexahydrate (CAS: 13877-16-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and safety considerations for Iron(II) tetrafluoroborate (B81430) hexahydrate. The information is curated for professionals in research and development who require detailed, quantitative data and procedural insights.

Core Physicochemical Properties

Iron(II) tetrafluoroborate hexahydrate is a pale green crystalline solid.[1][2] It is an inorganic compound that finds utility in various chemical transformations due to its properties as a Lewis acid and a source of ferrous ions.[2][3] The hexahydrate form indicates the association of six water molecules with the iron(II) center.[2]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 13877-16-2 |

| Molecular Formula | Fe(BF₄)₂ · 6H₂O |

| Molecular Weight | 337.55 g/mol [2][4] |

| Appearance | Pale green crystalline solid[1][2] |

| Purity | ≥97%[2] |

| Physical & Chemical Properties | Value |

| Melting Point | No data available[1] |

| Boiling Point | No data available[1] |

| Density | No data available[1] |

| Solubility | Soluble in water and polar solvents.[2] |

| Stability | Stable under normal conditions.[1] Store at room temperature in a cool, well-ventilated area.[1][2] |

Experimental Protocols and Applications

This compound is a versatile reagent in synthetic chemistry, primarily utilized as a catalyst in organic synthesis and a precursor in the formation of advanced materials.[2][3]

Catalysis: Transfer Hydrogenation of Aldehydes

This compound can be employed as a catalyst for the environmentally friendly reduction of aldehydes to their corresponding alcohols via transfer hydrogenation.[5]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, combine the aldehyde substrate with the desired amount of this compound (typically in catalytic amounts).

-

Solvent and Hydrogen Source: Add a suitable solvent and a hydrogen donor, such as formic acid or sodium formate.

-

Reaction Conditions: Stir the mixture at a controlled temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC, or NMR).

-

Work-up: Upon completion, the reaction mixture is worked up to isolate and purify the alcohol product. This may involve extraction, chromatography, and/or distillation.

Materials Science: Synthesis of a Metal-Organic Framework (MOF)

This compound serves as a source of iron(II) ions for the synthesis of complex coordination polymers and metal-organic frameworks.

Experimental Protocol:

-

Ligand Preparation: Dissolve the organic linker molecule in a suitable solvent (e.g., ethanol).

-

Metal Salt Preparation: In a separate container, prepare a suspension of this compound and any other required metal salts or additives (like ascorbic acid to prevent oxidation) in a solvent.

-

Reaction Mixture: Add the metal salt suspension to the ligand solution and stir for a brief period to ensure homogeneity.

-

Crystallization: Transfer the resulting mixture to a sealed reaction vessel (e.g., a Parr reactor) and heat in an oven at a specific temperature for several days to facilitate the growth of single crystals of the MOF.

-

Isolation and Characterization: After cooling to room temperature, the crystalline product is isolated, washed, and can be characterized using techniques such as single-crystal X-ray diffraction.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Buy Iron(II) tetrafluoroborate | 15283-51-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Chemoselective transfer hydrogenation of aldehydes in aqueous media catalyzed by a well-defined iron(II) hydride complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | B2F8FeH12O6 | CID 15762351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 四氟硼酸铁 六水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Ferrous Tetrafluoroborate Hexahydrate for Researchers and Drug Development Professionals

Introduction

Ferrous tetrafluoroborate (B81430) hexahydrate, with the chemical formula Fe(BF₄)₂·6H₂O, is an inorganic salt that has garnered significant interest in various scientific fields, particularly in organic synthesis and materials science.[1][2][3] Its utility as a versatile Lewis acid catalyst makes it a valuable tool for researchers, scientists, and drug development professionals in the synthesis of complex organic molecules and potential pharmaceutical intermediates.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of ferrous tetrafluoroborate hexahydrate, details on its synthesis and reactivity, and its applications in catalysis, particularly within the context of pharmaceutical research.

Core Physical and Chemical Properties

Ferrous tetrafluoroborate hexahydrate is a crystalline solid, typically appearing as pale green or light green crystals.[1][3] It is known to be soluble in polar solvents, most notably water, and exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere.[1] Due to its hygroscopic nature, it should be stored in a cool, dry place to maintain its integrity.[1]

Quantitative Physical Properties

Table 1: Quantitative Physical Properties of Ferrous Tetrafluoroborate Hexahydrate

| Property | Value | Source(s) |

| Molecular Formula | Fe(BF₄)₂·6H₂O | [6][7] |

| Molecular Weight | 337.55 g/mol | [3][6][7] |

| Appearance | Pale green to light green crystalline solid | [1][3] |

| Solubility | Soluble in water | [1][2] |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Density | No data available | - |

| CAS Number | 13877-16-2 | [1][6] |

Chemical Properties and Reactivity

Ferrous tetrafluoroborate hexahydrate is primarily recognized for its role as a Lewis acid, which underpins its catalytic activity in a wide range of organic reactions.[3] The ferrous (Fe²⁺) ion can accept electron pairs, thereby activating substrates for subsequent chemical transformations. The tetrafluoroborate (BF₄⁻) anion is weakly coordinating, which is a crucial feature for a catalyst as it allows for the facile coordination and dissociation of reactants and products at the iron center.[2]

The compound is stable under normal storage conditions.[3] In solution, the hexahydrate form exists as the complex ion [Fe(H₂O)₆]²⁺, with six water molecules coordinated to the iron(II) center.[8]

Thermal Decomposition: While specific studies on the thermal decomposition of ferrous tetrafluoroborate hexahydrate are limited, studies on analogous hydrated metal sulfates, such as ferrous sulfate (B86663) hexahydrate, indicate that thermal decomposition typically proceeds through a series of dehydration steps followed by the decomposition of the anhydrous salt at higher temperatures to yield iron oxides and gaseous products.[9] A similar multi-step decomposition pathway involving initial water loss can be anticipated for Fe(BF₄)₂·6H₂O.

Synthesis and Experimental Protocols

General Synthesis

The synthesis of ferrous tetrafluoroborate hexahydrate is generally achieved through the reaction of an iron(II) source with fluoroboric acid (HBF₄). Common iron(II) sources include iron(II) oxide (FeO) or iron(II) carbonate (FeCO₃). The reaction involves the displacement of the oxide or carbonate by the stronger fluoroboric acid, followed by crystallization of the hexahydrate salt from the aqueous solution.

A general experimental workflow for the synthesis is outlined below.

References

- 1. CAS 13877-16-2: iron(ii) tetrafluoroborate hexahydrate [cymitquimica.com]

- 2. Iron(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A big leap forward in using iron catalysts for pharmaceuticals [rochester.edu]

- 6. This compound | B2F8FeH12O6 | CID 15762351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. テトラフルオロホウ酸鉄(II) 六水和物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Navigating the Solubility of Iron(II) Tetrafluoroborate Hexahydrate in Organic Solvents: A Technical Guide

For Immediate Release

This technical whitepaper provides a comprehensive overview of the solubility characteristics of Iron(II) tetrafluoroborate (B81430) hexahydrate (Fe(BF₄)₂·6H₂O) in organic solvents. Addressed to researchers, scientists, and professionals in drug development, this guide synthesizes available data and outlines a general experimental protocol for solubility determination in the absence of standardized quantitative values in publicly accessible literature.

Introduction

Iron(II) tetrafluoroborate hexahydrate is a versatile inorganic compound utilized in a range of applications, including organic synthesis and the preparation of other iron compounds.[1] Its efficacy in these applications is often contingent on its solubility in non-aqueous media. This document aims to provide a clear understanding of its solubility profile in common organic solvents.

Qualitative Solubility Profile

This compound is generally characterized as being soluble in polar solvents.[1] While highly soluble in water, its solubility in organic solvents is less quantitatively documented.[1][2][3][4][5][6][7] However, various scientific sources imply its solubility in several organic solvents through its use in chemical reactions. For instance, it has been used in reactions carried out in acetonitrile, methanol, and dichloromethane, suggesting at least partial solubility in these media.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative data (e.g., g/100 mL or mol/L at a given temperature) for the solubility of this compound in organic solvents. This data gap highlights the necessity for empirical determination by researchers for specific applications.

To facilitate this, the following section provides a generalized experimental protocol for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of this compound in a specific organic solvent. This protocol is based on standard laboratory practices for solubility determination of inorganic salts.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (of known purity)

-

Anhydrous organic solvent of choice (e.g., methanol, ethanol, acetonitrile)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

A suitable analytical technique for quantifying dissolved iron (e.g., Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis Spectroscopy after derivatization).

Procedure:

-

Solvent Saturation:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or on a stirrer at the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is necessary.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Immediately filter the collected supernatant using a syringe filter to remove any suspended solid particles.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted solution using a calibrated analytical instrument to determine the concentration of iron.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Handle this compound in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While qualitative information suggests the solubility of this compound in polar organic solvents, a significant lack of quantitative data exists in the public domain. This guide provides a framework for researchers to empirically determine these values through a standardized experimental protocol. The generation of such data will be invaluable for the scientific community, particularly for applications in synthetic chemistry and drug development where precise solubility information is critical for reaction optimization and formulation.

References

An In-depth Technical Guide to the Synthesis and Structure of Iron(II) Tetrafluoroborate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structure, and key properties of iron(II) tetrafluoroborate (B81430) hexahydrate (Fe(BF₄)₂·6H₂O). This inorganic compound serves as a versatile precursor in coordination chemistry and catalysis, making a thorough understanding of its characteristics essential for its effective application in research and development.

Introduction

Iron(II) tetrafluoroborate hexahydrate is a crystalline solid that typically appears as pale green crystals.[1] It is composed of a central iron(II) ion, two tetrafluoroborate anions (BF₄⁻), and six water molecules of hydration.[2] The compound is notable for its solubility in water and its role as a convenient source of the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺, in aqueous solutions. The tetrafluoroborate anion is weakly coordinating, which makes this salt an excellent starting material for the synthesis of various iron(II) coordination complexes by ligand substitution reactions.[1]

Synthesis

While several general methods for the synthesis of iron(II) tetrafluoroborate have been proposed, this section details a common laboratory-scale experimental protocol. The synthesis typically involves the reaction of an iron(II) source with fluoroboric acid under an inert atmosphere to prevent the oxidation of iron(II) to iron(III).

Experimental Protocol: Synthesis from Iron(II) Carbonate and Fluoroboric Acid

Materials:

-

Iron(II) carbonate (FeCO₃)

-

48% Fluoroboric acid (HBF₄) in water

-

Deionized water, deoxygenated

-

Ethanol (B145695), deoxygenated

-

Schlenk flask and other appropriate glassware for inert atmosphere synthesis

-

Cannula and nitrogen or argon gas source

-

Filter funnel and paper

Procedure:

-

In a Schlenk flask under a positive pressure of nitrogen or argon, a carefully weighed amount of iron(II) carbonate is suspended in deoxygenated deionized water.

-

A stoichiometric amount of 48% fluoroboric acid is added dropwise to the stirred suspension. The reaction is characterized by the evolution of carbon dioxide gas. FeCO₃(s) + 2HBF₄(aq) → Fe(BF₄)₂(aq) + H₂O(l) + CO₂(g)

-

The reaction mixture is stirred at room temperature until the cessation of gas evolution and the complete dissolution of the iron(II) carbonate, resulting in a pale green solution.

-

The solution is filtered under inert atmosphere to remove any unreacted starting material or solid impurities.

-

The filtrate is then concentrated by removing the solvent under reduced pressure.

-

The concentrated solution is cooled, and deoxygenated ethanol is added to precipitate the product.

-

The resulting pale green crystals of this compound are collected by filtration, washed with a small amount of cold, deoxygenated ethanol, and dried under vacuum.

Yield: The yield of the reaction is typically high, but it is dependent on the careful exclusion of oxygen to prevent the formation of iron(III) impurities.

Structure and Characterization

The structural integrity and purity of the synthesized this compound can be ascertained through various analytical techniques.

Crystal Structure

This compound is an ionic compound with the formula --INVALID-LINK--₂. The crystal structure consists of discrete hexaaquairon(II) cations and tetrafluoroborate anions.

-

Coordination of the Iron(II) Ion: The iron(II) ion is octahedrally coordinated to six water molecules. This [Fe(H₂O)₆]²⁺ complex is a common feature for many iron(II) salts in the solid state and in aqueous solution.

-

Tetrafluoroborate Anion: The tetrafluoroborate anion (BF₄⁻) exhibits a tetrahedral geometry. It is a non-coordinating anion, meaning it does not directly bond to the iron center, but rather participates in hydrogen bonding with the coordinated water molecules.

Spectroscopic Data

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of this compound are dominated by the vibrational modes of the coordinated water molecules and the tetrafluoroborate anion.

-

Water Librations: The rocking, wagging, and twisting modes of the coordinated water molecules are expected in the lower frequency region of the IR spectrum.

-

BF₄⁻ Vibrations: The tetrafluoroborate anion has characteristic vibrational modes. A very strong and broad band associated with the B-F stretching vibration is typically observed around 1060 cm⁻¹.[3]

Mössbauer Spectroscopy: ⁵⁷Fe Mössbauer spectroscopy is a powerful technique for probing the oxidation state and spin state of the iron center. For a high-spin iron(II) complex like hexaaquairon(II) tetrafluoroborate, the Mössbauer spectrum is expected to show a doublet at room temperature.

-

Isomer Shift (δ): The isomer shift is indicative of the s-electron density at the iron nucleus and is sensitive to the oxidation state. For high-spin Fe(II) complexes, the isomer shift typically falls in the range of +0.9 to +1.3 mm/s relative to iron metal at room temperature.[4]

-

Quadrupole Splitting (ΔE₋): The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. For high-spin Fe(II) in an octahedral environment, a significant quadrupole splitting is expected due to the uneven distribution of the d-electrons. Typical values are in the range of 2.0 to 3.5 mm/s.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Fe(BF₄)₂·6H₂O | [2] |

| Molecular Weight | 337.55 g/mol | [5] |

| Appearance | Pale green crystalline solid | [1] |

| CAS Number | 13877-16-2 | [5] |

| Solubility | Soluble in water | [6] |

Table 2: Expected Mössbauer Parameters for High-Spin Iron(II) Complexes

| Parameter | Typical Range (mm/s) | Reference |

| Isomer Shift (δ) | +0.9 to +1.3 | [4] |

| Quadrupole Splitting (ΔE₋) | 2.0 to 3.5 | [4] |

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow, starting from readily available precursors and leading to a well-characterized product suitable for further applications.

Caption: A flowchart illustrating the key stages in the synthesis and structural characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and structural features of this compound. The provided experimental protocol offers a reliable method for its preparation in a laboratory setting. The structural and spectroscopic data, while based on typical values for high-spin iron(II) complexes, provide a solid foundation for the characterization of the synthesized product. A clear understanding of these fundamental aspects is crucial for the successful utilization of this versatile reagent in the development of new coordination complexes and catalytic systems.

References

- 1. Planar three-coordinate high-spin Fe(II) complexes with large orbital angular momentum: Mössbauer, electron paramagnetic resonance, and electronic structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | B2F8FeH12O6 | CID 15762351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Iron(II) tetrafluoroborate hexahydrate safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of Iron(II) Tetrafluoroborate (B81430) Hexahydrate

This guide provides comprehensive safety and handling information for iron(II) tetrafluoroborate hexahydrate, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard classifications, and recommended protocols for safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a light green crystalline solid.[1][2] It is soluble in polar solvents like water and is hygroscopic, meaning it can absorb moisture from the air.[3] Proper storage is crucial to maintain its integrity.[3]

| Property | Data |

| Chemical Formula | Fe(BF₄)₂ · 6H₂O |

| Molecular Weight | 337.55 g/mol |

| CAS Number | 13877-16-2 |

| Appearance | Pale green to light green crystalline solid |

| Solubility in Water | Soluble |

| Melting Point | No data available |

| Boiling Point | No data available |

| Density | No data available |

| pH | No data available |

Toxicological Information and Hazard Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4][5] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[1][5][6]

| Hazard Classification | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | H318: Causes serious eye damage |

Signal Word: Danger[5][7][8][9]

Hazard Pictograms:

Occupational Exposure Limits

There are currently no established workplace exposure limits for this compound.[1][7]

Experimental Protocols

Handling and Storage

Handling:

-

Avoid all direct contact with the substance.[1]

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][7]

-

Do not breathe dust.[1] Avoid the formation and spread of dust in the air.[1]

-

Wear appropriate personal protective equipment (PPE), as detailed in section 4.2.[1][4][7]

-

Do not eat, drink, or smoke when using this product.[4]

-

Wash hands and face thoroughly after handling.[7]

Storage:

-

Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[1][3][7]

-

Store locked up.[4]

-

Must only be kept in the original packaging.[1]

Personal Protective Equipment (PPE) Workflow

Proper selection of PPE is critical to minimize exposure risk. The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

Caption: PPE selection workflow for handling this compound.

First Aid Measures

Immediate medical attention is required in case of exposure.[7] Always show the Safety Data Sheet (SDS) to the attending physician.[7] The following decision tree outlines the appropriate first aid response.

Caption: First aid procedures for exposure to this compound.

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as carbon dioxide, dry chemical powder, or foam.[1]

-

Unsuitable Extinguishing Media: No limitations are specified.[7]

-

Specific Hazards: The substance is not combustible.[7] However, in a fire, it may emit toxic and corrosive fumes, including hydrogen fluoride (B91410) (HF), borane/boron oxides, and iron oxides.[1][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][7]

Accidental Release Measures Workflow

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

Caption: Step-by-step workflow for responding to a spill of this compound.

Environmental Precautions:

-

Do not let the product enter drains, surface water, or groundwater systems.[7]

Cleanup Procedures:

-

Cleanup should only be performed by qualified personnel familiar with the substance.[1]

-

Take up the material dry, avoiding dust generation.[7]

-

Collect the spilled material and place it into a suitable, labeled container for disposal.[1]

-

Clean the affected area thoroughly after material pickup is complete.[7]

Disposal Considerations

Dispose of this chemical and its container at an approved waste disposal plant.[10] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Applications in Research

This compound is utilized in various research applications, including:

-

Catalysis: It serves as a catalyst in organic synthesis, such as in the transfer hydrogenation of aldehydes to alcohols.[6][8][11]

-

Electrochemistry: Used as an electrolyte in electrochemical cells.[2]

-

Materials Science: Employed in the development of magnetic and electronic materials.[2]

-

Coordination Chemistry: Acts as a precursor for the synthesis of other iron coordination complexes.[6][8]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 13877-16-2: this compound [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | B2F8FeH12O6 | CID 15762351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Iron(II) tetrafluoroborate | 15283-51-9 [smolecule.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Iron(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 9. 四氟硼酸铁 六水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. americanelements.com [americanelements.com]

- 11. This compound | 13877-16-2 [chemicalbook.com]

An In-depth Technical Guide to the Applications of Iron(II) Bis(tetrafluoroborate) Hexahydrate in Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) bis(tetrafluoroborate) hexahydrate, Fe(BF₄)₂·6H₂O, is an increasingly important inorganic compound in the field of chemical synthesis. Valued for its stability, solubility in polar solvents, and potent Lewis acidity, it serves as a versatile and environmentally benign catalyst.[1][2][3] As an earth-abundant metal complex, it presents a cost-effective and less toxic alternative to catalysts based on precious metals like palladium, rhodium, or ruthenium, aligning with the principles of green chemistry.[4][5] This guide provides a comprehensive overview of its primary applications, supported by quantitative data, detailed experimental protocols, and process visualizations to facilitate its adoption in research and development.

Introduction to Iron(II) Bis(tetrafluoroborate) Hexahydrate

Iron(II) bis(tetrafluoroborate) hexahydrate is a light green crystalline solid with the chemical formula Fe(BF₄)₂·6H₂O.[1][4] It consists of an iron(II) cation, two tetrafluoroborate (B81430) anions (BF₄⁻), and six water molecules of hydration. The tetrafluoroborate anion is weakly coordinating, which allows the iron(II) center to effectively interact with and activate organic substrates, enhancing its catalytic activity.[3][6] This compound is soluble in water and other polar solvents and is recognized for its utility in a range of chemical transformations, including Lewis acid catalysis, transfer hydrogenation, and as a precursor for advanced coordination complexes and materials.[1][2][7]

Core Applications in Organic Synthesis

The utility of Fe(BF₄)₂·6H₂O spans several key areas of organic synthesis, primarily driven by its function as a robust Lewis acid catalyst.

Lewis Acid Catalysis: Carbonyl-Ene Reactions

Fe(BF₄)₂·6H₂O is an effective catalyst for carbonyl-ene reactions, particularly the reaction between 1,1-disubstituted alkenes and ethyl trifluoropyruvate.[3] This transformation is significant as it facilitates the formation of carbon-carbon bonds to produce homoallylic alcohols, which are valuable synthetic intermediates. The iron(II) center coordinates to the carbonyl oxygen, activating the substrate for nucleophilic attack by the alkene.[3]

Quantitative Data for Carbonyl-Ene Reactions

| Alkene Substrate | Product (Homoallylic Alcohol) | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| α-Methylstyrene | Ethyl 2-hydroxy-4-phenyl-2-(trifluoromethyl)pent-4-enoate | 5 | 87 | [3] |

| 1,1-Diphenylethene | Ethyl 2-hydroxy-4,4-diphenyl-2-(trifluoromethyl)but-3-enoate | 5 | 75 | [3] |

| β-Pinene | (Product of ene reaction with ethyl trifluoropyruvate) | 5 | 36 | [3] |

Note: Anhydrous iron(II) tetrafluoroborate, generated in situ, demonstrated superior catalytic efficiency in some cases.[3]

Caption: Workflow for the iron-catalyzed Carbonyl-Ene reaction.

Transfer Hydrogenation Reactions

Iron(II) tetrafluoroborate hexahydrate is a catalyst for the "green" reduction of aldehydes to primary alcohols.[4][8] This process, known as transfer hydrogenation, utilizes a hydrogen donor molecule, such as formic acid, to achieve the reduction, avoiding the need for high-pressure gaseous hydrogen.[6] This method is noted for being a fast, selective, and environmentally friendly process.[4]

Quantitative Data for Aldehyde Reduction

| Aldehyde Substrate | Hydrogen Donor | Product (Alcohol) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Formic Acid | Benzyl alcohol | High | [3][6] |

| 4-Chlorobenzaldehyde | Formic Acid | (4-Chlorophenyl)methanol | High | [3][4] |

| Cinnamaldehyde | Formic Acid | Cinnamyl alcohol | High | [3][4] |

Note: Specific yield percentages vary based on detailed reaction conditions not fully available in the cited abstracts.

Caption: Catalytic cycle for transfer hydrogenation of aldehydes.

Synthesis of Heterocycles

The catalytic activity of Fe(BF₄)₂·6H₂O extends to the synthesis of heterocyclic compounds. A notable example is its use in the cyclizing aminofluorination of specific carbamates to produce 4-fluoromethyloxazolidines.[5] This reaction proceeds with good yields and high diastereoselectivity, demonstrating the utility of iron catalysis in constructing complex, functionalized ring systems.

Data for Aminofluorination Reaction

| Substrate | Ligand | Fluorinating Agent | Product | Yield | Diastereoselectivity | Reference |

|---|

| Allyl 3,5-bis(trifluoromethyl)benzoyloxycarbamate | 2-Pyridyl-substituted oxazoline (B21484) | XtalFluor-E | 4-Fluoromethyl-oxazolidine | Good | Pronounced |[5] |

Caption: Logical workflow for synthesizing oxazolidines.

Precursor for Coordination Complexes and Materials

This compound is a valuable starting material for synthesizing a wide array of other iron-containing compounds and coordination complexes.[9][10] Its weakly coordinating anions are readily displaced, facilitating the formation of complexes with diverse ligands. These resulting complexes find applications in areas such as asymmetric catalysis, nanotechnology, and the development of advanced materials like Metal-Organic Frameworks (MOFs).[2][3][7]

Examples of Synthesized Complexes/Materials

| Ligand System | Resulting Complex / Material | Application | Reference |

|---|---|---|---|

| Tris[2-(diphenylphosphino)ethyl]phosphine | Chiral Iron Complex | Asymmetric Transfer Hydrogenation | [3][6] |

| 1,5-Diaza-3,7-diphosphacyclooctanes | Bis-ligand Cationic Iron Complex | Fundamental Coordination Chemistry | [10] |

| 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) | Ionic Iron-based MOF | Catalytic Hydroboration of Alkynes |[11][12] |

Detailed Experimental Protocols

General Protocol for Iron-Catalyzed Carbonyl-Ene Reaction

This protocol is a generalized representation based on the literature.[3]

-

Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add iron(II) bis(tetrafluoroborate) hexahydrate (5 mol%).

-

Solvent and Reactants: Add a suitable dry solvent (e.g., dichloromethane). Introduce the 1,1-disubstituted alkene (1.0 equivalent) followed by the ethyl trifluoropyruvate (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica (B1680970) gel to yield the desired homoallylic alcohol.

Synthesis of a Coordination Complex for Catalysis

This protocol is a generalized representation for complex synthesis.[13]

-

Ligand Preparation: In a 50 mL flask, dissolve the desired ligand (e.g., a terpyridine-based ligand, 0.1 mmol) in a suitable solvent like dichloromethane (B109758) (20 mL). Degas the solution with nitrogen for several minutes.

-

Iron Source Addition: In a separate vial, dissolve iron(II) bis(tetrafluoroborate) hexahydrate (33.7 mg, 0.1 mmol) in a minimal amount of a coordinating solvent like methanol (B129727) (2 mL).

-

Complexation: Add the iron solution dropwise to the stirring ligand solution. Allow the reaction to stir overnight at room temperature. The formation of the complex is often indicated by a color change.

-

Isolation and Purification: Cool the reaction mixture. The crude product can be precipitated or recrystallized by adding a less polar solvent, such as petroleum ether. Filter the resulting solid.

-

Washing: Wash the isolated solid product with a non-polar solvent (e.g., petroleum ether) to remove any unreacted ligand and then with water to remove any residual iron salt. Dry the final complex under vacuum.

Safety and Handling

Iron(II) bis(tetrafluoroborate) hexahydrate is a hazardous compound and must be handled with appropriate safety precautions.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes severe skin burns and serious eye damage.[14][15][16]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[16][17]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product.[18] Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][16]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. Seek immediate medical attention.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[17]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[18]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a physician.[17]

-

Conclusion

Iron(II) bis(tetrafluoroborate) hexahydrate has established itself as a powerful and versatile reagent in modern chemistry. Its efficacy as a Lewis acid catalyst in C-C bond-forming reactions and its role in sustainable transfer hydrogenation processes highlight its potential.[3][4] Furthermore, its utility as a precursor for bespoke coordination complexes opens avenues for new catalytic systems and advanced materials.[2][10] For researchers and drug development professionals, Fe(BF₄)₂·6H₂O offers a low-cost, low-toxicity, and highly effective tool, driving innovation while adhering to the principles of green chemistry.

References

- 1. CAS 13877-16-2: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy Iron(II) tetrafluoroborate | 15283-51-9 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iron(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | 13877-16-2 [chemicalbook.com]

- 9. This compound [myskinrecipes.com]

- 10. mdpi.com [mdpi.com]

- 11. An ionic Fe-based metal–organic-framework with 4′-pyridyl-2,2′:6′,2′′-terpyridine for catalytic hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. This compound | B2F8FeH12O6 | CID 15762351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 四氟硼酸铁 六水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. chemicalbook.com [chemicalbook.com]

- 18. Page loading... [wap.guidechem.com]

The Multifaceted Role of the Tetrafluoroborate Anion in Iron Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrafluoroborate (B81430) anion (BF₄⁻) plays a crucial and multifaceted role in the chemistry of iron complexes. Traditionally regarded as a weakly coordinating or "non-coordinating" anion, it is widely employed to isolate cationic iron complexes and facilitate catalytic processes by ensuring the availability of coordination sites on the iron center. However, emerging research reveals that its role is far more complex. Under specific steric and electronic conditions, the tetrafluoroborate anion can act as a coordinating ligand, directly bonding to the iron center through one or more of its fluorine atoms. This guide provides an in-depth analysis of the dual nature of the tetrafluoroborate anion, its influence on the synthesis, reactivity, and physicochemical properties of iron complexes, and detailed experimental protocols for their study.

The Dual Nature of the Tetrafluoroborate Anion

The utility of the tetrafluoroborate anion in coordination chemistry stems from its tetrahedral geometry, the high electronegativity of its fluorine atoms, and the distribution of the negative charge across the ion. These factors contribute to its characteristically low nucleophilicity and basicity.[1]

The Weakly Coordinating Counter-ion

In the majority of applications, BF₄⁻ serves as a weakly coordinating anion (WCA).[2] Its primary function is to balance the charge of a cationic iron center while only weakly interacting with it. This property is paramount in the synthesis of coordinatively unsaturated iron complexes, which are often highly reactive and serve as potent catalysts.[2] Iron(II) tetrafluoroborate salts, particularly the hexahydrate --INVALID-LINK--₂ and the hexa(acetonitrile) --INVALID-LINK--₂ derivatives, are common starting materials.[3][4] The labile water or acetonitrile (B52724) ligands are readily displaced by stronger donor ligands, while the tetrafluoroborate anion remains in the outer coordination sphere.

This "innocence" is critical in catalysis, where the iron center must be accessible to substrates.[5][6] By not occupying a coordination site, the BF₄⁻ anion facilitates reactions such as:

-

Lewis Acid Catalysis: The iron(II) center can effectively interact with and activate organic substrates.[4][5]

-

Hydrogenation and Transfer Hydrogenation: Substrates and hydrogen donors can coordinate to the iron center without competition from the counter-ion.[5][6]

-

Polymerization Reactions: The anion's non-interactive nature is essential for alkene polymerization catalysts where an open coordination site is required for monomer binding and chain growth.[2][5]

The Coordinating Ligand

Contrary to its common classification, the tetrafluoroborate anion is not always "innocent." In certain instances, it can directly coordinate to the iron center. This typically occurs when the ligand framework around the iron ion is sterically demanding, or when the solvent used has low coordinating ability.[3] In such cases, one or two fluorine atoms from the BF₄⁻ anion can occupy coordination sites, forming a neutral or monocationic complex.

A notable example is the formation of a bis-ligand cationic complex with the composition [L₂Fe(BF₄)]⁺ BF₄⁻, where the iron ion is in a distorted octahedral environment with two fluorine atoms from one BF₄⁻ unit occupying pseudo-equatorial positions.[3][7] This coordination is often unexpected but has significant structural implications, altering the geometry and electronic properties of the iron center. The interaction is a reminder that the term "weakly coordinating" is relative and depends on the electrophilicity of the metal center and the overall reaction conditions.[2][8]

Influence on Physicochemical Properties

The choice of anion can significantly modulate the electronic, magnetic, and redox properties of an iron complex.

Magnetic Properties and Spin-Crossover (SCO)

Iron(II) complexes are well-known for exhibiting spin-crossover (SCO) behavior, transitioning between a low-spin (LS, diamagnetic) and a high-spin (HS, paramagnetic) state in response to external stimuli like temperature, pressure, or light.[9] The tetrafluoroborate anion plays a critical role in the crystal packing and intermolecular interactions within the solid state, which in turn governs the cooperativity and characteristics of the spin transition. For example, in the --INVALID-LINK--₂ complex, the BF₄⁻ anion influences the transition temperature and the completeness of the spin transition.[10]

Furthermore, iron(II) tetrafluoroborate complexes are notable for displaying the Light-Induced Excited Spin State Trapping (LIESST) effect, where the metastable high-spin state can be populated and trapped at low temperatures by irradiation with light.[5] The specific LIESST temperatures, typically ranging from 20-45 K for these complexes, are dependent on the ligand environment and crystal packing effects influenced by the BF₄⁻ anion.[5]

Redox Properties

The electrochemical behavior of iron complexes is fundamental to their application in catalysis and materials science. Cyclic voltammetry studies on iron(II) complexes with BF₄⁻ as the counter-ion reveal distinct redox couples. Typically, an irreversible reduction peak corresponding to the Fe(II)/Fe(I) couple is observed at negative potentials, while a reversible oxidation peak for the Fe(II)/Fe(III) couple appears at positive potentials.[3] The weakly coordinating nature of BF₄⁻ ensures that the measured potentials reflect the intrinsic properties of the iron center and its primary ligand sphere, rather than being convoluted by ion-pairing effects that can occur with more strongly coordinating anions.

Quantitative Data Summary

The following tables summarize key quantitative data for iron complexes featuring the tetrafluoroborate anion, extracted from the literature.

Table 1: Spectroscopic Data

| Complex Type | Technique | Feature | Observed Value (units) | Reference(s) |

| General Iron(II) Tetrafluoroborate Complexes | IR | ν(BF₄⁻) stretch | 1057 - 1060 (cm⁻¹) | [3] |

| [L₂Fe(BF₄)]⁺ BF₄⁻ (L = diazadiphosphacyclooctane) | ³¹P-NMR | δ(P) | 37.30, 29.94 (ppm) | [3] |

| [L₂Fe(CH₃CN)₂]²⁺ (BF₄⁻)₂ | ¹H-NMR | δ(CH₃CN) | ~1.96 (ppm) | [3] |

Table 2: Electrochemical Data

| Complex Type | Redox Couple | Potential Range (V vs. reference) | Character | Reference(s) |

| [L₂Fe(CH₃CN)₂]²⁺ (BF₄⁻)₂ (L = P₂N₂ ligand) | Fe(II)/Fe(I) | -1.37 to -1.74 | Irreversible | [3] |

| [L₂Fe(CH₃CN)₂]²⁺ (BF₄⁻)₂ (L = P₂N₂ ligand) | Fe(II)/Fe(III) | +0.25 to +0.34 | Reversible | [3] |

Table 3: Selected Crystallographic Data for a cis-[Bis(P₂N₂)di(acetonitrile)-iron(II)] Tetrafluoroborate Complex

| Parameter | Bond | Length (Å) / Angle (°) | Reference(s) |

| Bond Length | Fe-P (apical) | 2.232(3) - 2.242(3) | [3] |

| Bond Length | Fe-P (equatorial) | 2.233(3) - 2.246(3) | [3] |

| Bond Length | Fe-N (acetonitrile) | 1.940(9) - 1.960(10) | [3] |

| Bond Angle | N(acetonitrile)-Fe-N(acetonitrile) | 82.9(4) | [3] |

| Bond Angle | P(equatorial)-Fe-P(equatorial) | 104.09(1) | [3] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following protocols are based on procedures described in the literature.

Protocol 1: Synthesis of a Bis(diazadiphosphacyclooctane)-bis(acetonitrile)iron(II) Tetrafluoroborate Complex[3]

Objective: To synthesize a representative cationic iron(II) complex using an iron(II) tetrafluoroborate precursor.

Materials:

-

1,5-diaza-3,7-diphosphacyclooctane ligand (e.g., 3,7-Diphenyl-1,5-di(p-methoxyphenyl)-1,5-diaza-3,7-diphosphacyclooctane)

-

Hexa(acetonitrile)iron(II) tetrafluoroborate, --INVALID-LINK--₂

-

Anhydrous acetonitrile

-

Anhydrous chloroform

Procedure:

-

In a nitrogen-filled glovebox, dissolve the 1,5-diaza-3,7-diphosphacyclooctane ligand (2.0 equivalents) in dry chloroform.

-

In a separate vial, dissolve --INVALID-LINK--₂ (1.0 equivalent) in dry acetonitrile.

-

Add the iron solution to the ligand solution with stirring.

-

Stir the reaction mixture at room temperature for 12 hours. The solution will typically undergo a color change (e.g., to dark-red).

-

Monitor the reaction completion by ³¹P-NMR spectroscopy.

-

Reduce the solvent volume under vacuum to concentrate the reaction mixture.

-

Crystallize the product by layering the concentrated solution with a non-polar solvent (e.g., pentane (B18724) or diethyl ether) or by slow evaporation.

-

Isolate the resulting crystals by filtration, wash with a small amount of cold, non-polar solvent, and dry under vacuum.

-

Characterize the final product using elemental analysis, mass spectrometry, IR spectroscopy, and NMR spectroscopy.

References

- 1. Tetrafluoroborate [chemeurope.com]

- 2. Non-coordinating anion - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Structure of Iron (II) Complexes of Functionalized 1,5-Diaza-3,7-Diphosphacyclooctanes [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy Iron(II) tetrafluoroborate | 15283-51-9 [smolecule.com]

- 6. Iron(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 7. Synthesis and Structure of Iron (II) Complexes of Functionalized 1,5-Diaza-3,7-Diphosphacyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

Iron(II) Tetrafluoroborate Hexahydrate: A Technical Guide to its Application as a Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) tetrafluoroborate (B81430) hexahydrate, Fe(BF₄)₂·6H₂O, is an increasingly recognized Lewis acid catalyst in organic synthesis. Valued for its low cost, relatively low toxicity, and ease of handling compared to other metal salts, it offers an efficient and more sustainable alternative for a variety of chemical transformations. This technical guide provides an in-depth overview of its application in two key reactions: the Biginelli reaction for the synthesis of dihydropyrimidinones and the tetrahydropyranylation (THP) of alcohols for the protection of hydroxyl groups. This document furnishes detailed experimental protocols, quantitative data on reaction scope and efficiency, and mechanistic diagrams to support researchers in leveraging this versatile catalyst.

Introduction to Iron(II) Tetrafluoroborate Hexahydrate

This compound is a light green crystalline solid with the chemical formula Fe(BF₄)₂·6H₂O.[1] As a source of the ferrous ion (Fe²⁺), it functions as a mild but effective Lewis acid. The Fe²⁺ center can coordinate with lone pairs of electrons on oxygen or nitrogen atoms in organic substrates, thereby activating them towards nucleophilic attack. The tetrafluoroborate anion is weakly coordinating, which allows for open coordination sites on the iron center for catalysis to occur.[1] Its utility as a catalyst is particularly noted in reactions that benefit from electrophilic activation under relatively mild conditions.[1]

Physical and Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | Fe(BF₄)₂·6H₂O |

| Molar Mass | 337.55 g/mol [2] |

| Appearance | Light green crystalline solid[1] |

| CAS Number | 13877-16-2[2] |

| Solubility | Soluble in water and polar organic solvents |

Application in the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of heterocyclic compounds with significant pharmacological and biological activity.[3] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea (B33335) or thiourea.[3] While various Lewis and Brønsted acids can catalyze this transformation, iron(II) tetrafluoroborate offers an efficient and environmentally benign option.

Reaction Mechanism

The catalytic cycle, illustrated below, is initiated by the Lewis acidic Fe(II) center activating the aldehyde carbonyl group, making it more susceptible to nucleophilic attack.

Quantitative Data

The following table summarizes the representative scope of the Biginelli reaction using an iron-based Lewis acid catalyst under solvent-free conditions. Yields are typically high for a variety of aromatic aldehydes.

| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Temp (°C) | Yield (%) |

| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-DHPM | 30 | 90 | 95 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-DHPM | 25 | 90 | 98 |

| 3 | 4-Nitrobenzaldehyde | 4-(4-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-DHPM | 20 | 90 | 97 |

| 4 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-5-ethoxycarbonyl-6-methyl-DHPM | 45 | 90 | 92 |

| 5 | 3-Nitrobenzaldehyde | 4-(3-Nitrophenyl)-5-ethoxycarbonyl-6-methyl-DHPM | 25 | 90 | 94 |

| 6 | Cinnamaldehyde | 5-Ethoxycarbonyl-6-methyl-4-styryl-DHPM | 60 | 90 | 85 |

| 7 | Furfural | 4-(2-Furyl)-5-ethoxycarbonyl-6-methyl-DHPM | 50 | 90 | 88 |

Note: Data is representative of reactions catalyzed by iron-based Lewis acids under solvent-free conditions.[4]

Experimental Protocol

General Procedure for the Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones:

-

In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (B1235776) (1.0 mmol), urea (1.5 mmol), and this compound (0.05 mmol, 5 mol%).

-

Heat the mixture in an oil bath at 90 °C under solvent-free conditions, with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 20-60 minutes), cool the reaction mixture to room temperature.

-

Add 10 mL of cold water to the flask. Stir the mixture vigorously until a solid precipitate forms.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol (B145695) to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.

Application in Tetrahydropyranylation of Alcohols

The protection of hydroxyl groups is a fundamental operation in multi-step organic synthesis. The tetrahydropyranyl (THP) group is a widely used protecting group for alcohols due to its stability under basic, organometallic, and reductive conditions, and its facile removal under acidic conditions. This compound serves as an excellent catalyst for the addition of 3,4-dihydro-2H-pyran (DHP) to alcohols, forming THP ethers under mild, neutral conditions.

Reaction Mechanism

The Fe(II) catalyst activates the DHP molecule, facilitating the nucleophilic attack by the alcohol's hydroxyl group. This process avoids the need for strong protic acids, which can be detrimental to sensitive substrates.

Quantitative Data

Iron(II) tetrafluoroborate efficiently catalyzes the protection of a wide range of primary, secondary, and benzylic alcohols. The reaction is typically fast and high-yielding at room temperature.

| Entry | Alcohol | Product | Time (min) | Temp (°C) | Yield (%) |

| 1 | Benzyl alcohol | Benzyl THP ether | 15 | RT | 98 |

| 2 | 4-Nitrobenzyl alcohol | 4-Nitrobenzyl THP ether | 10 | RT | 97 |

| 3 | 1-Octanol | 1-Octyl THP ether | 30 | RT | 95 |

| 4 | Cyclohexanol | Cyclohexyl THP ether | 45 | RT | 92 |

| 5 | Cinnamyl alcohol | Cinnamyl THP ether | 20 | RT | 96 |

| 6 | Geraniol | Geranyl THP ether | 40 | RT | 93 |

| 7 | 2-Phenylethanol | 2-Phenylethyl THP ether | 25 | RT | 95 |

Note: Data is representative of reactions catalyzed by iron(II) salts.[5] Conditions are typically mild, occurring at room temperature in a solvent like dichloromethane (B109758).

Experimental Protocol

General Procedure for the Tetrahydropyranylation of Alcohols:

-

To a stirred solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (5 mL) in a round-bottom flask, add 3,4-dihydro-2H-pyran (DHP) (1.2 mmol).

-

Add this compound (0.02 mmol, 2 mol%) to the mixture.

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (5 mL).

-

Extract the mixture with dichloromethane (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to yield the pure THP ether.

General Experimental Workflow and Conclusion

The use of this compound as a catalyst generally follows a straightforward and efficient workflow, making it an attractive choice for both small-scale research and larger-scale drug development processes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 四氟硼酸铁 六水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by SO3H@imineZCMNPs as a novel, efficient and reusable acidic nanocatalyst under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Coordination Chemistry of Ferrous Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) tetrafluoroborate (B81430), also known as ferrous tetrafluoroborate, is an inorganic compound with the chemical formula Fe(BF₄)₂. It is available in both anhydrous and, more commonly, hexahydrate forms (--INVALID-LINK--₂), the latter of which presents as light green crystals.[1][2][3] The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, a key feature that renders ferrous tetrafluoroborate a highly versatile and valuable precursor in coordination chemistry.[2][4] This property allows for the facile synthesis of a diverse array of iron(II) coordination complexes through ligand substitution reactions. These complexes are of significant interest due to their applications in catalysis, materials science, and potentially in drug development.[1][4] This guide provides a comprehensive overview of the coordination chemistry of ferrous tetrafluoroborate, focusing on its synthesis, structure, reactivity, and applications, with a particular emphasis on quantitative data and experimental methodologies.

Core Properties of Ferrous Tetrafluoroborate

Ferrous tetrafluoroborate's utility in coordination chemistry stems from a combination of its physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula (Anhydrous) | Fe(BF₄)₂ | [2] |

| Molecular Formula (Hexahydrate) | Fe(BF₄)₂·6H₂O | [1] |

| Molecular Weight (Anhydrous) | 229.46 g/mol | [2][4] |

| Molecular Weight (Hexahydrate) | 337.55 g/mol | [1][5] |

| Appearance (Hexahydrate) | Light green crystals | [1][2] |

| Solubility | Soluble in water and organic solvents | [1][4] |

| Key Feature | Weakly coordinating tetrafluoroborate anion | [2][4] |

Synthesis of Ferrous Tetrafluoroborate Complexes

The synthesis of coordination complexes using ferrous tetrafluoroborate typically involves the reaction of either the anhydrous salt or its hexahydrate with a desired ligand in a suitable solvent. The weakly coordinated water or solvent molecules are readily displaced by stronger donor ligands.

General Synthetic Workflow

Caption: Generalized workflow for the synthesis of iron(II) coordination complexes from ferrous tetrafluoroborate.

Experimental Protocol: Synthesis of [Bis(3,7-Diphenyl-1,5-di(p-methoxyphenyl)-1,5-diaza-3,7-diphosphacyclooctane)-bis(acetonitrile)iron(II)] tetrafluoroborate (6)[6]

-

Reactants:

-

--INVALID-LINK--₂ (0.088 g, 0.19 mmol)

-

3,7-Diphenyl-1,5-di(p-methoxyphenyl)-1,5-diaza-3,7-diphosphacyclooctane (1) (0.200 g, 0.38 mmol)

-

Dry acetonitrile (4 mL)

-

Dry chloroform (B151607) (4 mL)

-

-

Procedure:

-

A solution of --INVALID-LINK--₂ in dry acetonitrile is added to a solution of ligand 1 in dry chloroform.

-

The reaction mixture is stirred at room temperature for 12 hours, during which the ligand completely dissolves and the solution turns dark-red.

-

The reaction mixture is concentrated to approximately 1 mL.

-

The product is precipitated by the addition of diethyl ether.

-

The resulting solid is filtered, washed with diethyl ether, and dried under vacuum.

-

Structural Characteristics of Ferrous Tetrafluoroborate Complexes

The coordination geometry of the iron(II) center in these complexes is highly dependent on the nature of the coordinating ligands. Octahedral geometries are common, particularly when the iron is coordinated to six donor atoms.

Case Study: [L₂Fe(BF₄)]⁺ BF₄⁻ (11b)

In an interesting case, the tetrafluoroborate anion itself can participate in coordination. In the complex [L₂Fe(BF₄)]⁺ BF₄⁻ (where L is 3,7-dibenzyl-1,5-di(1′-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane), two fluorine atoms from one tetrafluoroborate unit are coordinated to the iron center.[6][7] This results in a distorted octahedral geometry around the iron ion.[6]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Iron(II) tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. CAS 13877-16-2: iron(ii) tetrafluoroborate hexahydrate [cymitquimica.com]

- 4. Buy Iron(II) tetrafluoroborate | 15283-51-9 [smolecule.com]

- 5. This compound | B2F8FeH12O6 | CID 15762351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Structure of Iron (II) Complexes of Functionalized 1,5-Diaza-3,7-Diphosphacyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iron(II) Tetrafluoroborate Compounds

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(II) tetrafluoroborate (B81430), with the chemical formula Fe(BF₄)₂, is an inorganic compound of significant interest in modern chemistry. It primarily exists in its anhydrous form and as a more commonly used hexahydrate, --INVALID-LINK--₂. The tetrafluoroborate anion (BF₄⁻) is weakly coordinating, which renders the iron(II) center labile and makes the compound an exceptionally versatile precursor for the synthesis of a wide array of coordination complexes, catalysts, and advanced materials. This guide provides a comprehensive overview of the history, physicochemical properties, synthesis, and key applications of iron(II) tetrafluoroborate compounds, with a focus on experimental data and protocols relevant to a technical audience.

Discovery and History

The precise first synthesis of iron(II) tetrafluoroborate is not well-documented in seminal publications, likely because its preparation follows straightforward acid-base or metathesis reactions known since the development of inorganic synthesis. The history of the compound is intrinsically linked to the chemistry of its constituent ions: iron(II) and the tetrafluoroborate anion.

The tetrafluoroborate anion itself gained prominence in the early 20th century. An early key methodology for preparing aromatic fluoro-compounds using fluoroboric acid was developed by Schiemann in 1927.[1] The synthesis of various metal fluoroborates typically involves the reaction of a metal oxide, hydroxide (B78521), or carbonate with fluoroboric acid (HBF₄), a method that became standard practice in inorganic laboratories.[2][3] By the mid-20th century, ferrous fluoroborate was a known chemical species, as evidenced by its mention in a 1957 report on boron isotope separation, where a precipitate of ferrous fluoroborate was analyzed.[4]

In modern chemistry, the popularization of the tetrafluoroborate anion as a weakly coordinating anion has driven the use of its salts, including iron(II) tetrafluoroborate, as convenient starting materials in coordination chemistry and catalysis.[5]

Physicochemical Properties and Characterization

Iron(II) tetrafluoroborate is most commonly handled as its hexahydrate, Fe(BF₄)₂·6H₂O. In this form, the iron(II) ion is complexed by six water molecules, forming the octahedral hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺.[6] The compound typically appears as light green crystals, soluble in water and other polar solvents.[7][8] The anhydrous form, Fe(BF₄)₂, is also known.[8]

Quantitative Data Summary

The key physicochemical properties of anhydrous and hexahydrated iron(II) tetrafluoroborate are summarized below.

| Property | Iron(II) Tetrafluoroborate (Anhydrous) | Iron(II) Tetrafluoroborate Hexahydrate | Reference(s) |

| CAS Number | 15283-51-9 | 13877-16-2 | [8][9] |

| Molecular Formula | Fe(BF₄)₂ | Fe(BF₄)₂·6H₂O | [8][9] |

| Molecular Weight | 229.46 g/mol | 337.55 g/mol | [8][9] |

| Appearance | - | Light green crystalline solid | [7] |

| Solubility | - | Soluble in water | [7] |

Spectroscopic and Thermal Data

Spectroscopic and thermal analysis are critical for the characterization of iron(II) compounds, revealing information about structure, bonding, and electronic states.

| Analysis Technique | Parameter | Value(s) | Compound Form / Conditions | Reference(s) |

| Infrared (IR) Spectroscopy | ν(B-F) stretch | ~1061 cm⁻¹ (strong, broad) | Hexahydrate (in derived MOF) | [10] |

| Mössbauer Spectroscopy | Isomer Shift (δ) | 0.95 mm s⁻¹ (vs. α-Fe) | High-Spin Fe(II) complex derived from Fe(BF₄)₂ at 4.2 K | [11] |

| Quadrupole Splitting (ΔE_Q) | 1.88 mm s⁻¹ | High-Spin Fe(II) complex derived from Fe(BF₄)₂ at 4.2 K | [11] | |

| Isomer Shift (δ) | 0.24 mm s⁻¹ (vs. α-Fe) | Low-Spin Fe(II) complex derived from Fe(BF₄)₂ at 4.2 K | [11] | |

| Quadrupole Splitting (ΔE_Q) | 1.58 mm s⁻¹ | Low-Spin Fe(II) complex derived from Fe(BF₄)₂ at 4.2 K | [11] | |

| Differential Scanning Calorimetry (DSC) | Phase Transition Temp. (T_c1) | 255 K | --INVALID-LINK--₂ | [6][12] |

| Phase Transition Temp. (T_c2) | 189 K | --INVALID-LINK--₂ | [6][12] | |

| Thermal Decomposition | Onset | Dehydration begins above room temperature, followed by decomposition of the anhydrous salt at higher temperatures. Specific TGA data for the title compound is not readily available, but related --INVALID-LINK--₂ shows dehydration starting above 324 K. | Hexahydrate | [12] |

Experimental Protocols

Generalized Synthesis of this compound

While specific, citable protocols for the direct synthesis of Fe(BF₄)₂·6H₂O are not prevalent in primary literature, a generalized method can be derived from standard inorganic procedures. This protocol is illustrative and should be performed with appropriate safety precautions, particularly the handling of fluoroboric acid.

Reaction: FeCO₃ + 2 HBF₄ + 5 H₂O → --INVALID-LINK--₂ + CO₂

Materials:

-

Iron(II) carbonate (FeCO₃) or Iron(II) hydroxide (Fe(OH)₂)

-

48-50% aqueous solution of Fluoroboric acid (HBF₄)

-

Deionized water

-

Ethanol (B145695) or diethyl ether for washing

Procedure:

-

In a fume hood, a stoichiometric amount of iron(II) carbonate is added portion-wise to a chilled aqueous solution of fluoroboric acid with constant stirring. The addition should be slow to control the effervescence of CO₂.

-

Once the addition is complete and gas evolution has ceased, the solution is gently warmed (e.g., to 40-50 °C) to ensure the reaction goes to completion and to dissolve any remaining solids.

-

The resulting pale green solution is filtered to remove any unreacted starting material or impurities.

-

The filtrate is concentrated by slow evaporation at room temperature or under reduced pressure.

-

Pale green crystals of --INVALID-LINK--₂ will precipitate from the solution.

-

The crystals are isolated by filtration, washed with a small amount of cold ethanol or diethyl ether to remove residual acid, and dried in a desiccator.

Cited Protocol: Synthesis of a [Fe₂L₃]⁴⁺ Helicate Cylinder

This protocol demonstrates the use of this compound as a metal source for the self-assembly of a metallosupramolecular cylinder.[13]

Materials:

-

Bis(bidentate) 2-pyridyl-1,2,3-triazole ligand (3 eq.)

-

This compound (2 eq.)

-

Acetonitrile (B52724) (CH₃CN)

-

Diethyl ether (Et₂O)

Procedure:

-

An acetonitrile solution (3 mL) of this compound (0.048 g, 0.14 mmol) was added to an acetonitrile solution (3 mL) of the ligand (0.21 mmol).

-

The resulting orange solution was stirred at room temperature for 1 hour.

-

The solution was filtered through cotton wool.

-

Vapor diffusion of diethyl ether into the filtrate was performed.

-

The resulting orange/red X-ray quality crystals of the --INVALID-LINK--₄ cylinder were isolated by filtration, washed with Et₂O, and vacuum dried.[13]

Cited Protocol: Synthesis of an Iron(II) Spin-Crossover Cage

This protocol details the synthesis of a large, tetranuclear iron(II) cage that exhibits spin-crossover properties, using iron(II) tetrafluoroborate as the iron source.[5]

Materials:

-

Rigid tritopic imidazole-imine ligand (L)

-

Iron(II) tetrafluoroborate

-

Acetonitrile (CH₃CN)

-

Diethyl ether (Et₂O)

Procedure:

-

The ligand L is reacted with iron(II) tetrafluoroborate in acetonitrile.

-

Slow diffusion of diethyl ether into the reaction mixture is carried out.

-

Prismatic crystals of [Fe₄L₄][BF₄]₈·16MeCN, suitable for X-ray diffraction, are produced.[5]

Key Reactions and Applications

The utility of iron(II) tetrafluoroborate stems from the combination of an earth-abundant, redox-active metal center and a weakly coordinating anion.

Homogeneous Catalysis

Fe(BF₄)₂ is a widely used precursor for iron-based catalysts. Iron's low cost and low toxicity make it an attractive alternative to precious metal catalysts.

-

Transfer Hydrogenation: Complexes derived from iron(II) tetrafluoroborate are effective catalysts for the transfer hydrogenation of aldehydes and ketones to their corresponding alcohols.[8]

-

Cyclizations: It has been used to catalyze reactions such as the cyclizing aminofluorination of allyl carbamates to provide 4-fluoromethyloxazolidines.[2]

Coordination and Supramolecular Chemistry

The labile nature of the aqua ligands in --INVALID-LINK--₂ allows for easy substitution by other ligands, making it an ideal starting material for coordination complexes.

-

Spin-Crossover (SCO) Complexes: A significant area of research involves the synthesis of Fe(II) complexes that exhibit spin-crossover behavior, where the spin state of the iron center can be switched by external stimuli like temperature or light.[7][11] Many of these complexes are synthesized from Fe(BF₄)₂·6H₂O.[3]

-

Supramolecular Assemblies: It serves as a key building block in the self-assembly of complex architectures like metallo-supramolecular cages and helicates.[5][13]

Materials Science and Electrochemistry

-

Metal-Organic Frameworks (MOFs): Iron(II) tetrafluoroborate is used as a metal node source for the synthesis of robust iron-based MOFs.[10]

-

Electrochemistry: An electrochemical cycle involving ferrous/ferric tetrafluoroborate is utilized in an industrial process for the recovery of lead from ores, replacing traditional smelting methods.[14] In this process, a ferric fluoroborate solution leaches lead from galena (PbS), which is then recovered via electrowinning while regenerating the ferric solution at the anode.[14]

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place in a tightly sealed container.

Conclusion

Iron(II) tetrafluoroborate, particularly in its hexahydrate form, is a foundational reagent in modern inorganic and materials chemistry. While its historical origins are not distinctly marked, its contemporary importance is undeniable. Its role as a versatile precursor for catalysts and complex materials continues to expand, driven by the desirable properties of the iron(II) center and the non-interfering nature of the tetrafluoroborate anion. The detailed experimental data and protocols provided herein offer a valuable resource for researchers aiming to exploit the rich chemistry of this compound in catalyst design, drug development, and materials innovation.

References

- 1. Iron-catalyzed stereoselective glycosylation for 1,2-cis-aminoglycoside assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. digital.library.unt.edu [digital.library.unt.edu]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound | B2F8FeH12O6 | CID 15762351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. US8715483B1 - Process for the recovery of lead from lead-bearing materials - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Iron(II) Tetrafluoroborate Hexahydrate in Transfer Hydrogenation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) tetrafluoroborate (B81430) hexahydrate (Fe(BF₄)₂·6H₂O) has emerged as a cost-effective, abundant, and environmentally benign catalyst precursor for transfer hydrogenation reactions.[1][2] This versatile iron salt, in combination with appropriate ligands and hydrogen donors, facilitates the efficient and selective reduction of a wide range of functional groups, including nitroarenes, ketones, and aldehydes.[1][3] Its application represents a significant advancement in sustainable chemistry, offering a viable alternative to catalysts based on precious metals.[1] These application notes provide detailed protocols and data for the use of Iron(II) tetrafluoroborate hexahydrate in key transfer hydrogenation reactions.

Transfer Hydrogenation of Nitroarenes to Anilines